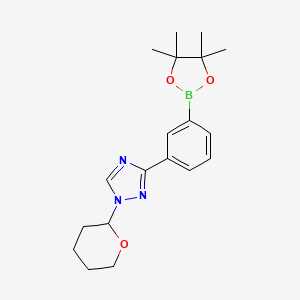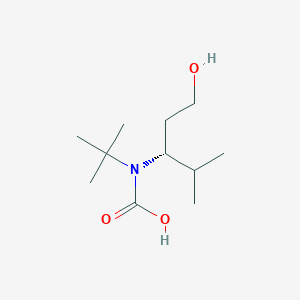
(R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid is a chiral compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a tert-butyl group, a hydroxy group, and a carbamic acid moiety, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-hydroxy-4-methylpentan-3-one.
Reaction with tert-Butyl Isocyanate: The key step involves the reaction of ®-1-hydroxy-4-methylpentan-3-one with tert-butyl isocyanate under controlled conditions to form the desired carbamic acid derivative.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can regenerate the hydroxy group.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the carbamic acid moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or racemic mixture. This makes it a valuable compound for studying chiral effects in biological systems and for developing enantioselective drugs.
Eigenschaften
Molekularformel |
C11H23NO3 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
tert-butyl-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamic acid |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12(10(14)15)11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1 |
InChI-Schlüssel |
WBOJDHVRDKNLNX-SECBINFHSA-N |
Isomerische SMILES |
CC(C)[C@@H](CCO)N(C(=O)O)C(C)(C)C |
Kanonische SMILES |
CC(C)C(CCO)N(C(=O)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


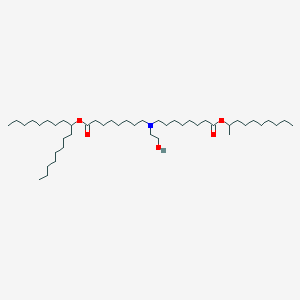
![4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358862.png)
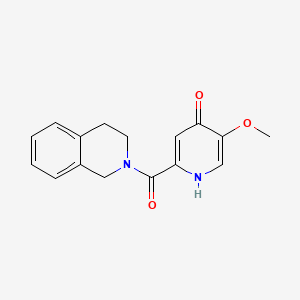
![4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B13358875.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358878.png)
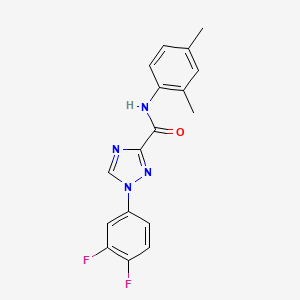
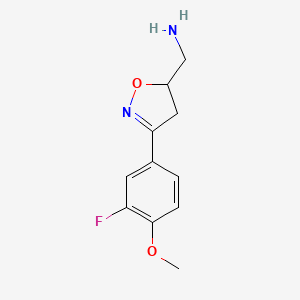
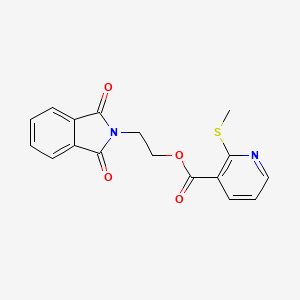


![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B13358914.png)
![4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13358915.png)
![N,N-dimethyl-3-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13358917.png)
